2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-nitrophenyl)acetamide
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Overview
Description
2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-nitrophenyl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-nitrophenyl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting 4-methoxyphenyl hydrazine with carbon disulfide and an appropriate oxidizing agent under controlled conditions.
Thioether Formation: The thiadiazole derivative is then reacted with a suitable thiol compound to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether derivative with 4-nitroaniline and acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide and thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-nitrophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: Studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Research: Used in the study of enzyme inhibition and protein interactions.
Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Protein Interactions: It can interact with proteins, altering their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-chlorophenyl)acetamide
- 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-methylphenyl)acetamide
Uniqueness
2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-nitrophenyl)acetamide is unique due to the presence of both methoxy and nitro groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound in various scientific research applications.
Biological Activity
The compound 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-nitrophenyl)acetamide is a derivative of the 1,3,4-thiadiazole family, which is recognized for its diverse biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a thiadiazole ring substituted with a methoxyphenyl group and an acetamide moiety linked to a nitrophenyl group. Its molecular formula is C17H14N2O2S, with a molecular weight of approximately 342.43 g/mol . The presence of these functional groups suggests significant potential in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxyphenylacetic acid with 5-amino-1,3,4-thiadiazole-2-thiol. This reaction is facilitated by coupling agents such as N-ethyl-N-dimethylaminopropylcarbodiimide (EDC) and often employs solvent systems like acetonitrile or ethyl acetate for purification .
Anticancer Properties
Research indicates that derivatives of 1,3,4-thiadiazole exhibit promising anticancer activity. Specifically, compounds similar to This compound have shown significant cytotoxic effects against various cancer cell lines:
Cell Line | IC50 Value (µM) |
---|---|
A549 (Lung Cancer) | 12.5 |
MDA-MB-231 (Breast Cancer) | 15.0 |
HeLa (Cervical Cancer) | 10.0 |
These values indicate that the compound can inhibit cell growth effectively at low concentrations .
The mechanism of action for this compound is believed to involve the disruption of cellular proliferation pathways. Thiadiazole derivatives often interact with critical cellular targets involved in survival and proliferation, leading to apoptosis in cancer cells . Additionally, some studies suggest that these compounds may inhibit specific enzymes such as monoamine oxidase A (MAO-A), which could contribute to their neuroprotective effects.
Antimicrobial Activity
Beyond anticancer properties, compounds within this class have demonstrated notable antimicrobial activity. For instance:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32.6 µg/mL |
Escherichia coli | 47.5 µg/mL |
These findings highlight the potential of This compound as an effective antimicrobial agent against both Gram-positive and Gram-negative bacteria .
Case Studies
Several studies have explored the biological implications of thiadiazole derivatives:
- Anticancer Screening : A study evaluated various thiadiazole derivatives against multiple cancer cell lines and found that compounds similar to This compound exhibit significant growth inhibition in MDA-MB-231 and A549 cells .
- Antimicrobial Efficacy : Another research focused on the antimicrobial properties of related compounds showed that certain derivatives outperformed standard antibiotics like ampicillin against Gram-positive bacteria .
Properties
IUPAC Name |
2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4S2/c1-25-14-8-2-11(3-9-14)16-19-17(27-20-16)26-10-15(22)18-12-4-6-13(7-5-12)21(23)24/h2-9H,10H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STJAPQDTQYDUBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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